3,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde
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Overview
Description
3,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde is an organic compound with the molecular formula C21H34O9. It is a derivative of benzaldehyde, characterized by the presence of multiple ethoxy groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde typically involves the reaction of 3,5-dihydroxybenzaldehyde with 2-(2-(2-methoxyethoxy)ethoxy)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 3,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzoic acid.
Reduction: 3,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(2-(2-methoxyethoxy)ethoxy)benzoic acid
- 3,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde
- 5,5’-Dibromo-3,3’-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2’-bithiophene .
Uniqueness
3,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzaldehyde is unique due to its multiple ethoxy groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
206049-38-9 |
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Molecular Formula |
C21H34O9 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C21H34O9/c1-23-3-5-25-7-9-27-11-13-29-20-15-19(18-22)16-21(17-20)30-14-12-28-10-8-26-6-4-24-2/h15-18H,3-14H2,1-2H3 |
InChI Key |
JWFKZRZVFDEUIG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOC1=CC(=CC(=C1)C=O)OCCOCCOCCOC |
Origin of Product |
United States |
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